molecular formula C10H13ClN2 B6254635 3-phenylpyrrolidin-2-imine hydrochloride CAS No. 1195324-35-6

3-phenylpyrrolidin-2-imine hydrochloride

Cat. No.: B6254635
CAS No.: 1195324-35-6
M. Wt: 196.7
InChI Key:
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Description

3-phenylpyrrolidin-2-imine hydrochloride is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a phenyl group and an imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpyrrolidin-2-imine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and a dipolarophile, such as an olefin . This reaction is known for its regio- and stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of simple and inactivated cyclic amines as substrates, with copper salts as promoters and Oxone as the oxidant . This approach is attractive due to its practicality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-phenylpyrrolidin-2-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidants include Oxone and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Pyrrolidin-2-ones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-phenylpyrrolidin-2-imine hydrochloride involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function . The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenylpyrrolidin-2-imine hydrochloride is unique due to its combination of a pyrrolidine ring, a phenyl group, and an imine functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1195324-35-6

Molecular Formula

C10H13ClN2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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